molecular formula C19H14N4O4 B156017 Benzophenone (2,4-dinitrophenyl)hydrazone CAS No. 1733-62-6

Benzophenone (2,4-dinitrophenyl)hydrazone

Cat. No. B156017
CAS RN: 1733-62-6
M. Wt: 362.3 g/mol
InChI Key: JSSSSIRXRJUGAL-UHFFFAOYSA-N
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Description

Benzophenone (2,4-dinitrophenyl)hydrazone is an organic compound with the linear formula C19H14N4O4 . It is a red to orange solid and a substituted hydrazine . The compound is relatively sensitive to shock and friction .


Synthesis Analysis

The condensation product 2,4-dinitrophenyl hydrazone of benzophenone (DNPBP) was prepared by adopting a standard procedure . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The structure of Benzophenone (2,4-dinitrophenyl)hydrazone includes 43 bonds - 29 non-H bonds, 23 multiple bonds, 6 rotatable bonds, 5 double bonds, 18 aromatic bonds, 3 six-membered rings, 2 nitro groups (aromatic), and 1 hydrazone .


Chemical Reactions Analysis

The reaction between DNPH and a generic ketone to form a hydrazone is shown below: RR’C=O + C 6 H 3 (NO 2) 2 NHNH 2 → C 6 H 3 (NO 2) 2 NHN=CRR’ + H 2 O. This reaction is, overall, a condensation reaction as two molecules join together with the loss of water .


Physical And Chemical Properties Analysis

Benzophenone (2,4-dinitrophenyl)hydrazone has a molecular weight of 362.348 . It forms an orange-red precipitate when 3-heptanone is added to a solution of 2,4-DNPH and heated .

Scientific Research Applications

Estrogen Receptor Modulation

  • Research has explored the use of benzophenone hydrazone derivatives as potential estrogen receptor modulators. Compounds like diphenolic hydrazone showed significant uterotrophic inhibition, indicating potential applications in reproductive health and cancer treatment (Pandey et al., 2002).

Fischer Indole Synthesis

  • In chemistry, the benzophenone hydrazone derivatives are valuable in the Fischer Indole Synthesis. This process involves palladium-catalyzed methods to prepare indoles, important compounds in organic synthesis and pharmaceuticals (Wagaw et al., 1999).

Insecticidal Activity

  • Benzophenone hydrazone derivatives have been developed and tested for insecticidal activity. Certain derivatives showed good efficacy against pests like Spodoptera littoralis in both laboratory and semi-field trials (Böger et al., 2001).

Antimicrobial Evaluation

  • Novel hydrazone compounds derived from benzophenone have been synthesized and shown moderate antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus and Escherichia coli (Sahib et al., 2022).

UV Light-induced Reactions

  • The formation of benzophenone hydrazones on polystyrene film surfaces when irradiated by UV light has been studied, showing potential applications in materials science and surface chemistry (Kato, 1971).

Crystal Growth and Characterization

  • Research on the growth and characterization of benzophenone hydrazone crystals has implications for material science, particularly in the development of new materials with specific optical properties (Madhurambal et al., 2008).

Safety And Hazards

Benzophenone (2,4-dinitrophenyl)hydrazone is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid ingestion and inhalation . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

Benzophenone (2,4-dinitrophenyl)hydrazone is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used in the laboratory for various research purposes . Further studies could explore its potential applications in different fields.

properties

IUPAC Name

N-(benzhydrylideneamino)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c24-22(25)16-11-12-17(18(13-16)23(26)27)20-21-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSSSIRXRJUGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278113
Record name Benzophenone (2,4-dinitrophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone (2,4-dinitrophenyl)hydrazone

CAS RN

1733-62-6
Record name Benzophenone (2,4-dinitrophenyl)hydrazone
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Record name Benzophenone (2,4-dinitrophenyl)hydrazone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzophenone (2,4-Dinitrophenyl)Hydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
AG Brook, NV Schwartz - Journal of the American Chemical …, 1960 - ACS Publications
It has been reported by Gilman and Wu2 that the reaction of triphenylsilylpotassium with benzophen-one gave not the expected triphenylsilyldiphenyl-carbinol (I) but instead the …
Number of citations: 33 pubs.acs.org
I Bhatnagar, MV George - The Journal of Organic Chemistry, 1967 - ACS Publications
Benzophenone phenylhydrazone, acetophenone phenylhydrazone, and p-bromoacetophenone phenylhydrazone, when oxidized with manganese dioxide, give the corresponding …
Number of citations: 53 pubs.acs.org
JHG Steinke, IR Dunkin, DC Sherrington - Macromolecules, 1996 - ACS Publications
Anisotropic materials with selective binding properties may have potential as active components in optical sensors. A novel route for the synthesis of such materials is described and the …
Number of citations: 43 pubs.acs.org
EJ MacPherson, JG Smith - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
Contrary to previous reports, the reaction between benzophenone azine and sodium or potassium produces an adduct containing 2 g-atoms of alkali metal per mole of azine. The …
Number of citations: 8 cdnsciencepub.com
A Mustafa, W Asker, AH Harhash, NA Messiha… - Tetrahedron, 1965 - Elsevier
Whereas, the pentan-2,3,4-trione-3-arylhydrazones (IVa–d) and 1-phenylbutan-1,2,3-trione-2-arylhydrazones (Va–d) undergo the Mannich reaction with formaldehyde and piperdine, 1,…
Number of citations: 11 www.sciencedirect.com
PAS SMITH, EE Most Jr - The Journal of Organic Chemistry, 1957 - ACS Publications
The dimethylhydrazones of several aliphatic and aromatic ketones were prepared, and convertedinto methiodides which yielded Ar, Ar, V-trimethylhydrazinium iodide on hydrolysis. The …
Number of citations: 82 pubs.acs.org
NAEL Kassab, SOA Allah, HAER Ead - Zeitschrift für Naturforschung …, 1975 - degruyter.com
The arylidene derivatives (1) of 1,3-thiazolidine-2,4-dithione undergo 1,4-cycloaddition reaction with acrylonitrile, ethyl acrylate, ω-nitrostyrene, styryl ethyl ketone and N-aryl-…
Number of citations: 12 www.degruyter.com
KR Huffman, DS Tarbell - Journal of the American Chemical …, 1958 - ACS Publications
Treatment of2-benzhydrylidenetetrahydrofuran with perbenzoic or perphthalic acid does not yield the expected spiroepoxy ketal. Action of-butyl hypochlorite or N-bromosuccininimide …
Number of citations: 10 pubs.acs.org
WA Bonner - Journal of the American Chemical Society, 1959 - ACS Publications
1, 2, 2-Triphenylethanol-l-C14 (I) and 2, 3, 3-triphenyl-l-propanol-2-C14 (II) have each been converted into 1, 1, 2-triphenyl-ethane-C14 by the action of excess Raney nickel in boiling …
Number of citations: 4 pubs.acs.org
WA Bonner, FD Mango - The Journal of Organic Chemistry, 1964 - ACS Publications
2, 3, 3-Triphenylpropionaldehyde has been prepared by the lithium aluminum hydride reduction of A-(2, 3, 3-triphenylpropionyl) azridine. The f-butyl peroxide-catalyzed decarbonylation …
Number of citations: 17 pubs.acs.org

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